molecular formula C13H17F2NO2S B2839859 1-(2,5-Dimethylphenyl)sulfonyl-4,4-difluoropiperidine CAS No. 2327195-33-3

1-(2,5-Dimethylphenyl)sulfonyl-4,4-difluoropiperidine

Cat. No. B2839859
CAS RN: 2327195-33-3
M. Wt: 289.34
InChI Key: KEBGTVBNCNPHKW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonyl-4,4-difluoropiperidine, commonly known as DFDPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Safety and Hazards

The safety data sheet for 4,4-Difluoropiperidine hydrochloride, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-10-3-4-11(2)12(9-10)19(17,18)16-7-5-13(14,15)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBGTVBNCNPHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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